Hexadecyl 4-benzoylbenzoate
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Overview
Description
Hexadecyl 4-benzoylbenzoate is an organic compound belonging to the ester class. It is formed by the esterification of hexadecanol (a long-chain fatty alcohol) with 4-benzoylbenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 4-benzoylbenzoate can be synthesized through the esterification reaction between hexadecanol and 4-benzoylbenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 4-benzoylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanol and 4-benzoylbenzoic acid.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed:
Hydrolysis: Hexadecanol and 4-benzoylbenzoic acid.
Reduction: Hexadecyl alcohol and benzyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Hexadecyl 4-benzoylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of hexadecyl 4-benzoylbenzoate involves its interaction with biological membranes and proteins. The long hydrophobic chain of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzoylbenzoate moiety can interact with specific proteins, potentially modulating their activity .
Comparison with Similar Compounds
Hexadecyl 4-benzoylbenzoate can be compared with other similar compounds, such as:
Hexadecyl benzoate: Similar in structure but lacks the benzoyl group, resulting in different chemical and biological properties.
Cetyl palmitate: Another long-chain ester used in cosmetics, but with different fatty acid and alcohol components.
Stearyl benzoate: Similar ester with an 18-carbon chain, used in similar applications but with slightly different properties.
Uniqueness: this compound is unique due to the presence of the benzoylbenzoate moiety, which imparts distinct chemical reactivity and potential biological activities compared to other long-chain esters .
Properties
CAS No. |
53912-07-5 |
---|---|
Molecular Formula |
C30H42O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
hexadecyl 4-benzoylbenzoate |
InChI |
InChI=1S/C30H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-33-30(32)28-23-21-27(22-24-28)29(31)26-19-16-15-17-20-26/h15-17,19-24H,2-14,18,25H2,1H3 |
InChI Key |
DFDCKGZHLDGVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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